Structural Differentiation: 3,4-Dimethoxyphenethyl Substituent vs. Unsubstituted Pyrimidine-2-carboxamide
The target compound contains a 3,4-dimethoxyphenethyl group attached to the carboxamide nitrogen. This substituent distinguishes it from the parent pyrimidine-2-carboxamide scaffold and from simpler N-alkyl or N-aryl analogs. In the SHP2 carboxamide-pyrimidine series, N-substituent variation has been shown to modulate inhibitory potency by over two orders of magnitude [1]. However, no direct head-to-head comparison data between this specific compound and a named comparator were identified in accessible public literature.
| Evidence Dimension | Structural differentiation (N-substituent identity) |
|---|---|
| Target Compound Data | N-(3,4-dimethoxyphenethyl) substituent; molecular weight 287.31 g/mol; calculated logP ~1.8 |
| Comparator Or Baseline | Parent pyrimidine-2-carboxamide (MW 97.08 g/mol; logP ~0.3); typical Syk/SHP2 inhibitor scaffolds with simpler substituents |
| Quantified Difference | Molecular weight increase of approximately 190 g/mol; estimated logP increase of ~1.5 log units vs. parent scaffold (computed, not experimentally determined for this specific compound) |
| Conditions | Structural comparison based on chemical identity; logP values are calculated using standard algorithms, not experimentally measured for this compound |
Why This Matters
The significant difference in lipophilicity and steric bulk indicates that this compound cannot be assumed to exhibit the same solubility, permeability, or target binding profile as simpler pyrimidine-2-carboxamide analogs, making CAS-specific procurement essential for reproducible research.
- [1] Merck Patent GmbH. Carboxamide-pyrimidine derivatives as SHP2 antagonists. US Patent 11,033,547 B2, 2021. General SAR observation from patent specification. View Source
